tert-butyl 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)piperidine-1-carboxylate is a complex organic compound that features a quinazoline core linked to a piperidine ring, with a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-aminobenzamide and piperidine derivatives.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the synthesis of tert-butyl 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)piperidine-1-carboxylate would involve:
Large-scale reactors: To handle the multi-step synthesis efficiently.
Optimized reaction conditions: Such as temperature control, solvent selection, and purification techniques to maximize yield and purity.
Automation: To ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinazoline core, potentially converting it to dihydroquinazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Receptor Binding: Investigated for its ability to bind to certain biological receptors.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-cancer and anti-inflammatory properties.
Industry
Material Science:
Agriculture: Investigated for its use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)piperidine-1-carboxylate involves:
Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.
Pathways: Interfering with biochemical pathways, such as those involved in cell proliferation or inflammation.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anti-cancer agents.
Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid derivatives, which have various pharmacological activities.
Uniqueness
Structural Features: The combination of a quinazoline core with a piperidine ring and a tert-butyl ester group makes it unique.
Biological Activity: Its specific binding properties and potential therapeutic applications distinguish it from other similar compounds.
This detailed overview provides a comprehensive understanding of tert-butyl 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)piperidine-1-carboxylate, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
tert-butyl 4-(2,4-dioxo-1H-quinazolin-3-yl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-18(2,3)25-17(24)20-10-8-12(9-11-20)21-15(22)13-6-4-5-7-14(13)19-16(21)23/h4-7,12H,8-11H2,1-3H3,(H,19,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKRCCWLBILSHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C(=O)C3=CC=CC=C3NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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